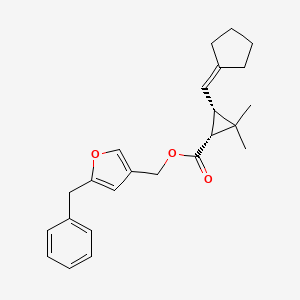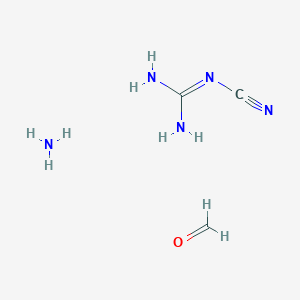![molecular formula C16H14I3NO3 B14681912 4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine CAS No. 37642-60-7](/img/structure/B14681912.png)
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine is a complex organic compound with significant applications in various scientific fields It is characterized by its unique structure, which includes multiple iodine atoms and a phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine typically involves multiple steps, including iodination and coupling reactions. One common method involves the iodination of a phenylalanine derivative, followed by coupling with a hydroxy-iodophenyl compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing advanced reactors and purification systems. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and specific solvents like dimethyl sulfoxide (DMSO) for facilitating reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-iodophenylalanine: Lacks the additional iodine atoms, resulting in different chemical properties and biological activities.
3,5-Diiodo-L-tyrosine: Similar structure but with different functional groups, leading to variations in reactivity and applications.
Uniqueness
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine is unique due to its multiple iodine atoms and specific structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
37642-60-7 |
|---|---|
Molecular Formula |
C16H14I3NO3 |
Molecular Weight |
649.00 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[(4-hydroxy-3-iodophenyl)methyl]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H14I3NO3/c17-11-5-9(7-14(20)16(22)23)6-12(18)10(11)3-8-1-2-15(21)13(19)4-8/h1-2,4-6,14,21H,3,7,20H2,(H,22,23)/t14-/m0/s1 |
InChI Key |
DSBHIDNJTDGVEL-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O |
Canonical SMILES |
C1=CC(=C(C=C1CC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



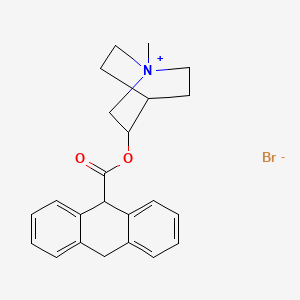

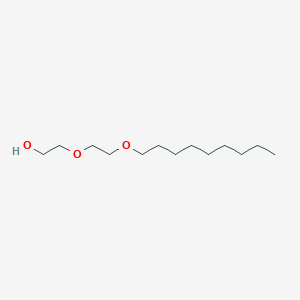
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
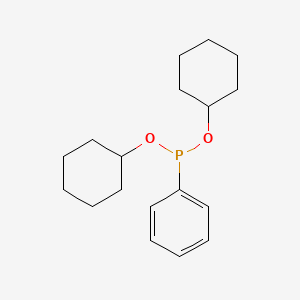
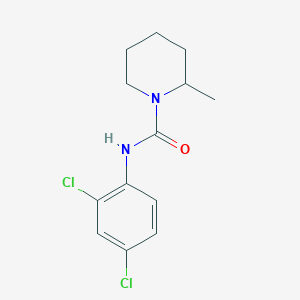

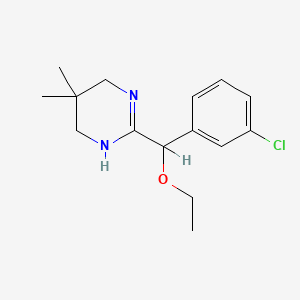

![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)

